molecular formula C15H18N4O B7718914 N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B7718914
M. Wt: 270.33 g/mol
InChI Key: AKKDVLBWWYYDON-UHFFFAOYSA-N
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Description

N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyclohexylideneamino group: This step involves the reaction of the imidazo[1,2-a]pyridine core with cyclohexylamine under dehydrating conditions to form the cyclohexylideneamino moiety.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biology: It is used in biological studies to understand its effects on cellular processes and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

    Industry: The compound is explored for its potential use in various industrial applications, such as in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide
  • N-(2-methyl)imidazo[1,2-a]pyridine-3-carboxamide
  • N-(cyclohexyl)imidazo[1,2-a]pyridine-3-carboxamide

Uniqueness

N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific structural features, such as the cyclohexylideneamino group and the 2-methyl substitution on the imidazo[1,2-a]pyridine core. These features contribute to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(cyclohexylideneamino)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-14(19-10-6-5-9-13(19)16-11)15(20)18-17-12-7-3-2-4-8-12/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKDVLBWWYYDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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